7-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
7-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining triazole, thiazole, and pyrimidine rings, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 4-benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol, which is then reacted with other intermediates to form the final compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
7-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s properties.
Scientific Research Applications
7-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 7-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 7-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione stands out due to its combination of triazole, thiazole, and pyrimidine rings. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H18N6S3 |
---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
7-[(4-benzyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C26H18N6S3/c33-26-32(20-14-8-3-9-15-20)23-21(34-26)24(28-17-27-23)35-25-30-29-22(19-12-6-2-7-13-19)31(25)16-18-10-4-1-5-11-18/h1-15,17H,16H2 |
InChI Key |
KGFFLTXALUCDOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SC3=NC=NC4=C3SC(=S)N4C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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